molecular formula C5H14BrNO B1294331 Choline Bromide CAS No. 1927-06-6

Choline Bromide

Cat. No. B1294331
Key on ui cas rn: 1927-06-6
M. Wt: 184.07 g/mol
InChI Key: JJCWKVUUIFLXNZ-UHFFFAOYSA-M
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Patent
US04976874

Procedure details

The recrystallized N-(2-hydroxyethyl)-N,N,N-trimethylammonium bromide (55.86 grams, 0.30 moles) was placed in a 100 ml flask fitted with a magnetic stirrer and a pressure equalizing addition funnel. Water (29 ml) was added to make a 50% solution and the solution was stirred vigorously while 48.5 grams (0.30 moles) of bromine was added dropwise from the addition funnel. The tribromide fell out of solution as a dark red oil. The product was separated from the aqueous layer by decantation and the residual water removed by warming to 50° C. at aspirator pressure for fifteen minutes. The yield of N-(2-hydroxyethyl)-N,N,N-trimethylammonium tribromide was 103.16 grams. Analysis: %Brtot =67.63 (exp), 69.71 (theo); %Brox =44.10 (exp), 46.41 (theo).
Quantity
55.86 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
48.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
tribromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
29 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br-:1].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].BrBr>O>[Br-:1].[Br-:1].[Br-:1].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
55.86 g
Type
reactant
Smiles
[Br-].OCC[N+](C)(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
48.5 g
Type
reactant
Smiles
BrBr
Step Four
Name
tribromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
29 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer
ADDITION
Type
ADDITION
Details
addition funnel
ADDITION
Type
ADDITION
Details
was added dropwise from the addition funnel
CUSTOM
Type
CUSTOM
Details
The product was separated from the aqueous layer by decantation
CUSTOM
Type
CUSTOM
Details
the residual water removed

Outcomes

Product
Name
Type
Smiles
[Br-].[Br-].[Br-].OCC[N+](C)(C)C.OCC[N+](C)(C)C.OCC[N+](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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